molecular formula C19H26N4O3S2 B2515193 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1902895-87-7

2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B2515193
CAS No.: 1902895-87-7
M. Wt: 422.56
InChI Key: AXRKKMJQYIMGHW-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound featuring a diazepan ring, a pyrazolyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multiple steps, including the formation of the diazepan ring and the introduction of the thioether and pyrazolyl groups. Commonly, the synthetic pathway might start with the preparation of a diazepan precursor, followed by sulfonylation, and then subsequent reactions to introduce the pyrazolyl and benzylthio groups. Reaction conditions often require careful control of temperature and pH, and the use of catalysts to facilitate specific steps.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes involves optimizing each step for yield and purity. Continuous flow reactors and automated synthesis may be employed to maintain consistent conditions and improve efficiency. Purification processes such as crystallization or chromatography are essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the carbonyl group, potentially yielding alcohol derivatives.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the diazepan ring and pyrazolyl group.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions might involve halides or sulfonates as leaving groups, with conditions tailored to achieve the desired transformation.

Major Products

The major products formed depend on the type of reaction:

  • Oxidation: Sulfoxides and sulfones

  • Reduction: Alcohol derivatives

  • Substitution: Varied derivatives depending on the substituents introduced

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow it to participate in diverse chemical transformations, making it useful in synthetic organic chemistry.

Biology and Medicine

This compound might exhibit biological activity due to its structural complexity, making it a potential candidate for drug discovery. The diazepan ring system is often found in compounds with neuroactive properties, and the pyrazolyl group may contribute to binding interactions with biological targets. Research may focus on its potential as an enzyme inhibitor or receptor modulator.

Industry

In industry, this compound could be used in the development of specialty chemicals or advanced materials. Its unique structure might impart specific physical or chemical properties desirable in certain applications.

Mechanism of Action

The mechanism by which 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation. The sulfur-containing thioether group and the pyrazolyl moiety are likely involved in these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(4-((3-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

  • 2-(Benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfinyl)-1,4-diazepan-1-yl)ethanone

  • 2-(Methylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Highlighting Uniqueness

Compared to its analogs, 2-(benzylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone may exhibit unique binding properties or reactivity due to the specific arrangement of its functional groups. The presence of both a diazepan ring and a pyrazolyl sulfonyl group in the same molecule could confer distinct biochemical or pharmacological activities, setting it apart from similar compounds.

The world of chemical compounds is vast and intricate—hope you find this deep dive intriguing!

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-15-19(16(2)21-20-15)28(25,26)23-10-6-9-22(11-12-23)18(24)14-27-13-17-7-4-3-5-8-17/h3-5,7-8H,6,9-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKKMJQYIMGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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